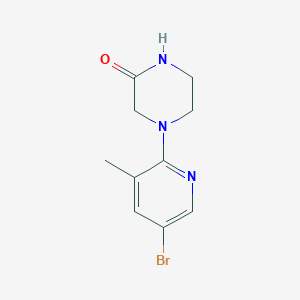

4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one

Vue d'ensemble

Description

4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a brominated methylpyridine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one typically involves the following steps:

Bromination of 3-methylpyridine: The starting material, 3-methylpyridine, is brominated using bromine in the presence of a suitable catalyst to yield 5-bromo-3-methylpyridine.

Formation of Piperazine Derivative: The brominated product is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent piperazine formation using continuous flow reactors to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Reduction: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include carboxylated derivatives.

Reduction: Products include dehalogenated or modified piperazine derivatives.

Applications De Recherche Scientifique

Structure

The structure of 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one includes:

- A piperazine ring, which is known for its versatility in drug design.

- A brominated pyridine moiety that enhances its pharmacological properties.

Medicinal Chemistry

This compound has shown promise as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Its potential applications include:

- Anti-inflammatory properties : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Biofilm Inhibition

Recent research indicates that this compound could be utilized to inhibit biofilm formation , which is crucial in preventing bacterial infections associated with medical devices and chronic wounds. This application involves synthesizing novel derivatives that enhance efficacy against biofilms formed by pathogenic bacteria.

Interaction Studies

The binding affinity of this compound to various receptors has been studied extensively. Understanding these interactions is vital for elucidating its mechanism of action and potential therapeutic effects.

Synthesis and Industrial Applications

The synthesis of this compound can be achieved through various methods, including:

- Continuous flow reactors : These are employed for large-scale production to enhance yield and reduce costs.

- Advanced purification techniques : Essential for obtaining high-purity products suitable for pharmaceutical applications.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Case Study: Biofilm Inhibition

Another investigation focused on the biofilm inhibition capabilities of this compound against Staphylococcus aureus. The findings demonstrated that it effectively reduced biofilm formation in vitro, highlighting its potential use in clinical settings to combat infections associated with biofilms.

Mécanisme D'action

The mechanism of action of 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The brominated pyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The piperazine ring provides structural stability and enhances binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(5-Bromo-2-pyridinyl)piperazin-2-one

- 4-(3-Methyl-2-pyridinyl)piperazin-2-one

- 4-(5-Chloro-3-methylpyridin-2-yl)piperazin-2-one

Uniqueness

4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one is unique due to the presence of both a brominated pyridine and a piperazine ring, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its potential as a synthetic intermediate and its ability to interact with biological targets.

Activité Biologique

4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its molecular formula is C11H14BrN3O, with a molecular weight of approximately 270.13 g/mol. The presence of a bromine atom at the 5-position of the pyridine ring enhances its chemical reactivity and biological activity, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound consists of a piperazine ring fused with a pyridine moiety, which is known for its ability to interact with various biological targets. The following table summarizes key properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H14BrN3O |

| Molecular Weight | 270.13 g/mol |

| CAS Number | 1219968-05-4 |

| Purity | >95% |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit biofilm formation, which is crucial in treating infections caused by biofilm-forming bacteria. In vitro studies suggest that the compound interacts with bacterial enzymes, potentially disrupting their function and leading to cell death.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Preliminary studies have indicated that it may inhibit pathways involved in cancer cell proliferation and survival. Its ability to modulate biological pathways makes it a valuable candidate for further research in oncology.

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes. Molecular docking studies have shown that it has a strong binding affinity to certain proteins involved in disease pathways. For instance, it has been evaluated for its interaction with DNA gyrase, an essential enzyme for bacterial DNA replication, indicating its potential as an antibacterial agent .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been assessed using in silico models. These studies suggest that the compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties such as good oral bioavailability and acceptable solubility profiles .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Activity : A study evaluated the compound's effectiveness against various strains of bacteria, demonstrating significant inhibition zones comparable to standard antibiotics .

- Anticancer Activity : In vitro assays showed that the compound could induce apoptosis in cancer cell lines at low concentrations, suggesting its potential as an anticancer therapeutic agent.

- Molecular Docking Studies : These studies confirmed the strong binding affinity of the compound to target proteins involved in disease mechanisms, providing insights into its potential therapeutic applications .

Propriétés

IUPAC Name |

4-(5-bromo-3-methylpyridin-2-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O/c1-7-4-8(11)5-13-10(7)14-3-2-12-9(15)6-14/h4-5H,2-3,6H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJZKEIFKAEAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2CCNC(=O)C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901242119 | |

| Record name | 4-(5-Bromo-3-methyl-2-pyridinyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219968-05-4 | |

| Record name | 4-(5-Bromo-3-methyl-2-pyridinyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219968-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Bromo-3-methyl-2-pyridinyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.